Di-tert-butyl (2,3,5,6-tetrafluoropyridin-4-yl)propanedioate
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Overview
Description
DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE is an organic compound that features a malonate core substituted with a pyridyl group and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE typically involves the reaction of malonic acid derivatives with 2,3,5,6-tetrafluoro-4-pyridine and tert-butyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The process may also involve the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize reaction conditions and improve yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the tetrafluoropyridyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a tetrafluorophenyl group instead of a pyridyl group.
Uniqueness
DI(TERT-BUTYL) 2-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)MALONATE is unique due to its combination of tert-butyl and tetrafluoropyridyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H19F4NO4 |
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Molecular Weight |
365.32 g/mol |
IUPAC Name |
ditert-butyl 2-(2,3,5,6-tetrafluoropyridin-4-yl)propanedioate |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)24-13(22)8(14(23)25-16(4,5)6)7-9(17)11(19)21-12(20)10(7)18/h8H,1-6H3 |
InChI Key |
ZTQBUYLJGJLMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C(=NC(=C1F)F)F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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